molecular formula C11H15ClO B12106366 2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol

2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol

Katalognummer: B12106366
Molekulargewicht: 198.69 g/mol
InChI-Schlüssel: MMFBECABNPXRGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol is an organic compound with the molecular formula C11H15ClO It is a chlorinated derivative of ethan-1-ol, featuring a 2,4,5-trimethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol typically involves the chlorination of 1-(2,4,5-trimethylphenyl)ethan-1-ol. One common method is the reaction of 1-(2,4,5-trimethylphenyl)ethan-1-ol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C9H12CH2OH+SOCl2C9H12CH2Cl+SO2+HCl\text{C}_9\text{H}_12\text{CH}_2\text{OH} + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_12\text{CH}_2\text{Cl} + \text{SO}_2 + \text{HCl} C9​H1​2CH2​OH+SOCl2​→C9​H1​2CH2​Cl+SO2​+HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Formation of 2-Chloro-1-(2,4,5-trimethylphenyl)ethanone.

    Reduction: Formation of 1-(2,4,5-trimethylphenyl)ethan-1-ol.

    Substitution: Formation of various substituted ethan-1-ol derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the trimethylphenyl group play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-1-(2,4,6-trimethylphenyl)ethan-1-ol
  • 2-Chloro-1-(3,4,5-trimethylphenyl)ethan-1-ol
  • 2-Chloro-1-(2,3,5-trimethylphenyl)ethan-1-ol

Uniqueness

2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-ol is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. This structural arrangement can result in distinct properties compared to its isomers and other similar compounds.

Eigenschaften

Molekularformel

C11H15ClO

Molekulargewicht

198.69 g/mol

IUPAC-Name

2-chloro-1-(2,4,5-trimethylphenyl)ethanol

InChI

InChI=1S/C11H15ClO/c1-7-4-9(3)10(5-8(7)2)11(13)6-12/h4-5,11,13H,6H2,1-3H3

InChI-Schlüssel

MMFBECABNPXRGF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1C)C(CCl)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.